![molecular formula C14H13ClN2O4 B289292 N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B289292.png)

N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the movement of salt and water in and out of cells, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF). CFTR(inh)-172 has been shown to be a potent inhibitor of CFTR activity, and has therefore been studied for its potential therapeutic applications in CF and other diseases.

Mechanism of Action

N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 works by binding to a specific site on the N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide protein, known as the ATP-binding site. This binding prevents the N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide protein from opening and allowing chloride ions to pass through the channel. As a result, N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 effectively inhibits N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide activity, leading to a decrease in salt and water movement in and out of cells.

Biochemical and Physiological Effects:

N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 is a potent inhibitor of N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide activity, with an IC50 value in the low nanomolar range. In addition, N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been shown to be selective for N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide, with little or no effect on other chloride channels.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has a number of advantages and limitations for lab experiments. One advantage is its potency and selectivity for N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide, which makes it a useful tool for studying N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide function and regulation. In addition, N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been shown to be stable and soluble in aqueous solutions, which makes it easy to use in a variety of experimental settings. However, one limitation is that N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 is a small molecule inhibitor, which means that it may have off-target effects and may not accurately reflect the effects of N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide mutations in vivo.

Future Directions

There are a number of potential future directions for research on N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172. One area of interest is the development of more potent and selective N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide inhibitors, which could be used as potential therapies for CF and other diseases. In addition, there is ongoing research on the mechanisms of N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide inhibition by N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172, which could provide insights into the regulation of N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide activity. Finally, there is interest in using N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 as a tool for studying the physiological and pathophysiological roles of N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide in various tissues and disease states.

Synthesis Methods

N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One common method involves the reaction of 4-chloro-2-nitroaniline with 2-furoyl chloride in the presence of a base, followed by reduction of the resulting nitro compound to the corresponding amine using hydrogen gas and palladium on carbon. The amine is then reacted with 2-(2-hydroxyethyl)isocyanate to form the final product.

Scientific Research Applications

N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other diseases. In CF, the mutation of the N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide gene leads to the production of a defective N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide protein that is unable to regulate salt and water movement in and out of cells. N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been shown to be a potent inhibitor of N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide activity, and has therefore been studied as a potential therapy for CF. In addition, N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has also been studied for its potential applications in other diseases, such as secretory diarrhea and polycystic kidney disease.

properties

Molecular Formula |

C14H13ClN2O4 |

|---|---|

Molecular Weight |

308.71 g/mol |

IUPAC Name |

N-[4-chloro-2-(2-hydroxyethylcarbamoyl)phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C14H13ClN2O4/c15-9-3-4-11(10(8-9)13(19)16-5-6-18)17-14(20)12-2-1-7-21-12/h1-4,7-8,18H,5-6H2,(H,16,19)(H,17,20) |

InChI Key |

VVXZXEIGRFNHRL-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCO |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)

![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)

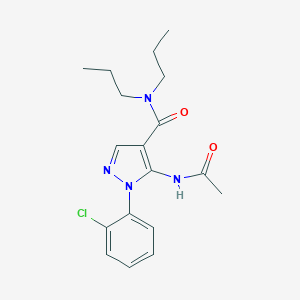

![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)

![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)

![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)

![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)

![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)

![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289222.png)

![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)

![3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289224.png)

![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)

![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)

![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)